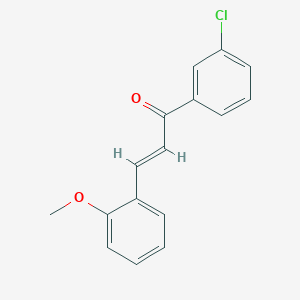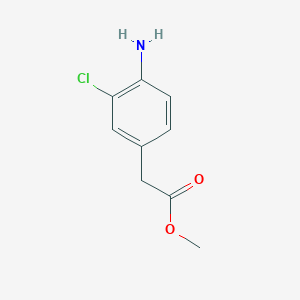
3-氯-4-氨基苯基乙酸甲酯
描述
“Methyl 3-chloro-4-aminophenylacetate” is a chemical compound. It’s a derivative of “Methyl 4-aminophenylacetate”, which has a molecular weight of 165.19 and is a liquid-oil at ambient temperature .
Molecular Structure Analysis
The molecular structure of “Methyl 3-chloro-4-aminophenylacetate” can be analyzed using various tools such as ChemSpider and MolView . These tools allow for the visualization and analysis of the molecular structure of the compound.
科学研究应用
1. 合成用于药物发现的筛选库
3-氯-4-氨基苯基乙酸甲酯已被用于合成用于药物发现的筛选库。例如,Kumar 等人(2015 年)使用涉及 3-氯-4-羟基苯基乙酸的天然产物支架来生成一个独特的类药物筛选库。他们通过将这种酸转化为(3-氯-4-羟基苯基)乙酸甲酯,然后与伯胺反应,合成了一系列化合物。虽然这些化合物在 10 μM 时未显示出显着活性,但对人前列腺癌细胞系进行了细胞毒性评估,并进行了抗寄生虫活性评估(Kumar 等人,2015 年)。
2. 抗肿瘤研究
在抗肿瘤研究中,Chua 等人(1999 年)探索了 2-(4-酰胺基苯基)苯并噻唑的合成,该化合物对各种细胞系显示出有效且选择性的抗肿瘤活性。他们研究了乙酰化在这些化合物的抗肿瘤活性中的作用,揭示了 N-乙酰化和氧化在这些苯并噻唑代谢中的重要性(Chua 等人,1999 年)。
3. 酶学研究和脱卤酶表征
Christiansen 等人(1998 年)专注于酶学方面,特别是从哈夫尼亚脱硫杆菌中纯化和表征 3-氯-4-羟基苯基乙酸还原性脱卤酶。这项研究提供了对酶的结构和功能的见解,这与了解微生物中的代谢途径有关(Christiansen 等人,1998 年)。
4. 腐蚀抑制研究
在工业化学领域,Gupta 等人(2017 年)研究了 α-氨基膦酸酯的合成和对低碳钢腐蚀的抑制作用。他们发现,二乙基(((4-氯苯基)氨基)(苯基)甲基)膦酸酯等化合物显示出显着的抑制效率,突出了 3-氯-4-氨基苯基乙酸甲酯衍生物在腐蚀防护中的潜在工业应用(Gupta 等人,2017 年)。
5. 真菌代谢物研究
Varma 等人(2006 年)对真菌弯曲镰刀菌进行培养的研究导致分离出各种苯乙酸衍生物。这项研究有助于了解真菌产生的次级代谢物及其在药理学和生物化学中的潜在应用(Varma 等人,2006 年)。
属性
IUPAC Name |
methyl 2-(4-amino-3-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4H,5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEHBKRHLQPVSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

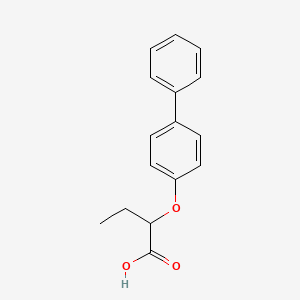
![3-Acetyl-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071696.png)

![2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B3071716.png)
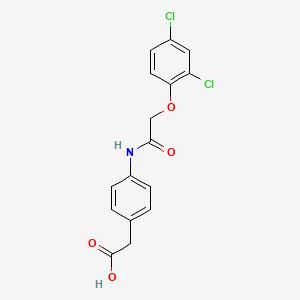
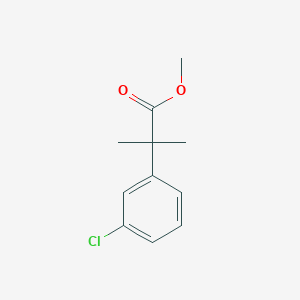
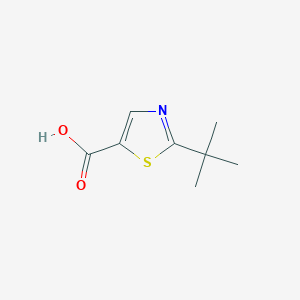

![1-[3-(Hydroxymethyl)phenyl]ethanol](/img/structure/B3071758.png)

![{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3071766.png)
